molecular formula C7H15BrN2 B8020598 (s)-1,4-diazabicyclo[4.3.0]nonane hydrobromide

(s)-1,4-diazabicyclo[4.3.0]nonane hydrobromide

Cat. No.: B8020598
M. Wt: 207.11 g/mol
InChI Key: IXUNHXSXLUJHRV-FJXQXJEOSA-N
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Description

(S)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide is a bicyclic organic compound that contains two nitrogen atoms within its structure. This compound is known for its unique chemical properties and is used in various scientific and industrial applications. It is often utilized as a catalyst in organic synthesis and as a building block in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide typically involves the catalytic hydrogenation of 8-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione using hydrogen gas in the presence of a catalyst such as ruthenium on carbon or palladium on carbon. This reaction produces 8-benzyl-2,8-diazabicyclo[4.3.0]nonane-7,9-dione, which is then reduced using lithium aluminum hydride or sodium borohydride to yield 8-benzyl-2,8-diazabicyclo[4.3.0]nonane. The final step involves debenzylation using hydrogen gas and palladium to obtain the racemic mixture of 2,8-diazabicyclo[4.3.0]nonane .

Industrial Production Methods

An improved industrial method for producing this compound involves the use of enantiomerically pure starting materials and optimized reaction conditions to achieve high yields and purity. This process is cost-effective and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(S)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

(S)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a catalyst by stabilizing transition states and lowering the activation energy of chemical reactions. In biological systems, it may interact with proteins and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    1,5-Diazabicyclo[3.2.2]nonane: This compound has a similar bicyclic structure but with different ring sizes and nitrogen atom positions.

    1,4-Diazabicyclo[2.2.2]octane: Another bicyclic compound with a different ring system and nitrogen atom arrangement.

Uniqueness

(S)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide is unique due to its specific ring structure and the presence of two nitrogen atoms, which confer distinct chemical properties and reactivity. Its ability to act as a catalyst in enantioselective reactions sets it apart from other similar compounds .

Properties

IUPAC Name

(8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.BrH/c1-2-7-6-8-3-5-9(7)4-1;/h7-8H,1-6H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUNHXSXLUJHRV-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCN2C1.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNCCN2C1.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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